molecular formula C12H25O5P B1593651 Ethyl 6-(diethylphosphono)hexanoate CAS No. 54965-29-6

Ethyl 6-(diethylphosphono)hexanoate

Cat. No.: B1593651
CAS No.: 54965-29-6
M. Wt: 280.3 g/mol
InChI Key: YFXDHFXPPUPIKR-UHFFFAOYSA-N
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Description

Ethyl 6-(diethylphosphono)hexanoate is an organic compound with the molecular formula C12H25O5P. . This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Ethyl 6-(diethylphosphono)hexanoate can be synthesized through a reaction between 6-aminohexanoic acid and diethylphosphonoacetic acid in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Ethyl 6-(diethylphosphono)hexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

    Reduction: It can be reduced to produce phosphine derivatives.

    Substitution: this compound can undergo substitution reactions, where the ethyl ester group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-(diethylphosphono)hexanoate is a versatile compound with numerous scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(diethylphosphono)hexanoate involves its interaction with molecular targets and pathways related to phosphonate chemistry. The compound can act as a substrate or inhibitor in enzymatic reactions involving phosphonate groups. Its effects are mediated through the formation of stable complexes with enzymes or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 6-(diethylphosphono)hexanoate can be compared with other similar compounds, such as:

    Ethyl 6-(diethoxyphosphoryl)hexanoate: This compound has similar structural features but differs in the presence of ethoxy groups instead of ethyl groups.

    6-(Diethylphosphono)-hexanoic acid: This compound lacks the ethyl ester group and has a carboxylic acid functional group instead.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

ethyl 6-diethoxyphosphorylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25O5P/c1-4-15-12(13)10-8-7-9-11-18(14,16-5-2)17-6-3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXDHFXPPUPIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345676
Record name ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54965-29-6
Record name ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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